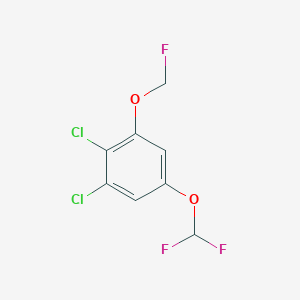

1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene

Description

1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene is a halogenated aromatic compound featuring chlorine and fluorinated methoxy substituents. Its structure combines multiple electron-withdrawing groups (Cl, OCF₂H, and OCH₂F), which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C8H5Cl2F3O2 |

|---|---|

Molecular Weight |

261.02 g/mol |

IUPAC Name |

1,2-dichloro-5-(difluoromethoxy)-3-(fluoromethoxy)benzene |

InChI |

InChI=1S/C8H5Cl2F3O2/c9-5-1-4(15-8(12)13)2-6(7(5)10)14-3-11/h1-2,8H,3H2 |

InChI Key |

OFWDVQZXALXLIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1OCF)Cl)Cl)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of methoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

Methoxylation: The addition of methoxy groups (–OCH3) using reagents like methanol (CH3OH) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and methoxylation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the atoms within the molecule.

Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl groups (–OH).

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways can vary depending on the context of its use. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s reactivity is distinct compared to analogs with fewer halogen or fluorinated groups. For example:

- 4-(Difluoromethoxy)-2-hydroxybenzaldehyde (used in ): Lacks chlorine and fluoromethoxy groups, leading to lower electrophilicity and reduced stability under acidic conditions compared to 1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene .

- 4-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine (): Contains a diamine backbone and a single fluorine atom. The absence of chlorine and fluoromethoxy groups reduces steric hindrance, facilitating cyclization reactions to form benzimidazoles .

Physicochemical Properties

Limitations of Current Evidence

Key gaps include:

- Lack of spectral data (NMR, IR) for the compound.

- No comparative studies on its biological activity versus analogs.

Biological Activity

1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene is a chemical compound with the molecular formula and a CAS number of 1806353-47-8. This compound has garnered attention in various fields, particularly in agriculture and environmental science, due to its potential biological activities. Understanding its biological activity is crucial for evaluating its safety and efficacy in applications such as pest control.

The physicochemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 227.00 g/mol |

| Density | 1.465 ± 0.06 g/cm³ |

| Boiling Point | 261.1 ± 35.0 °C |

| Purity | ≥95% |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that halogenated aromatic compounds can inhibit the growth of bacteria and fungi, making them suitable candidates for agricultural fungicides and bactericides.

Case Study:

A study conducted by demonstrated that derivatives of dichlorobenzene compounds showed effective antifungal activity against Fusarium oxysporum, a common plant pathogen. The mechanism of action was attributed to the disruption of fungal cell membranes.

Toxicological Profile

The toxicological profile of this compound is critical for assessing its safety for human health and the environment. According to data from the EPA's CompTox Chemicals Dashboard, preliminary toxicity assessments indicate potential irritant effects on skin and eyes (H315, H319). Furthermore, inhalation exposure may lead to respiratory irritation (H335) .

Environmental Impact

The environmental persistence and bioaccumulation potential of this compound have raised concerns regarding its ecological impact. Studies suggest that chlorinated compounds can persist in soil and water systems, leading to long-term ecological effects.

Environmental Case Study:

Research published in environmental toxicology journals has highlighted the bioaccumulation of similar chlorinated compounds in aquatic organisms, raising alarms about their effects on food chains and biodiversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.